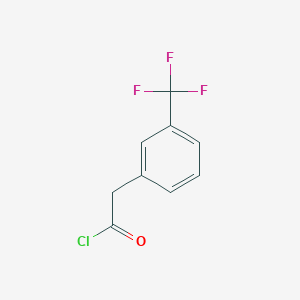

3-(Trifluoromethyl)phenylacetyl chloride

Vue d'ensemble

Description

3-(Trifluoromethyl)phenylacetyl chloride is an organic compound with the molecular formula C9H6ClF3O. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with a trifluoromethyl group at the third position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)phenylacetyl chloride typically involves the chlorination of 3-(trifluoromethyl)phenylacetic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:

3-(Trifluoromethyl)phenylacetic acid+SOCl2→3-(Trifluoromethyl)phenylacetyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Trifluoromethyl)phenylacetyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-(trifluoromethyl)phenylacetic acid and hydrochloric acid.

Reduction: It can be reduced to 3-(trifluoromethyl)phenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under mild conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

3-(Trifluoromethyl)phenylacetic acid: Formed from hydrolysis.

3-(Trifluoromethyl)phenylethanol: Formed from reduction.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

Intermediate in Drug Development

3-(Trifluoromethyl)phenylacetyl chloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting inflammatory diseases. The trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them more effective as therapeutic agents. Studies have shown that derivatives of this compound may lead to the development of anti-inflammatory drugs and other therapeutics with improved potency and selectivity.

Case Study: Anti-Inflammatory Agents

Research indicates that compounds featuring the trifluoromethyl group often exhibit enhanced biological properties. For instance, derivatives synthesized from this compound have been evaluated for their activity against various biological targets, demonstrating potential in drug discovery efforts aimed at treating conditions such as arthritis and other inflammatory disorders .

Organic Synthesis

Building Block for Complex Molecules

The acyl chloride functionality of this compound allows it to react with alcohols and amines to form esters and amides, respectively. These reactions are facilitated by the electrophilic nature of the carbonyl carbon, which is influenced by the electron-withdrawing effect of the trifluoromethyl group. This property makes it a valuable building block for synthesizing more complex organic molecules.

Applications in Solvent and Fragrance Industries

Esters produced from this compound can serve various roles in scientific research, including applications as solvents or fragrances due to their desirable chemical properties. The ability to modify biological targets through acylation processes further enhances its utility in organic synthesis.

Chiral Derivatization

Use in Enantiomeric Purity Assessment

this compound is employed as a derivatization reagent for assessing enantiomeric purity in compounds, particularly alcohols and amines. By converting these substances into their corresponding chiral derivatives, researchers can analyze them using gas chromatography. This application is crucial for ensuring the quality and efficacy of pharmaceutical products .

Interaction with Biological Molecules

Studies have focused on how this compound interacts with various biological molecules, including enzymes. The acylation processes can influence enzyme activity and stability, providing insights into how such compounds can be optimized for therapeutic purposes .

Mécanisme D'action

The mechanism of action of 3-(Trifluoromethyl)phenylacetyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce the trifluoromethylphenylacetyl moiety into target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride: Used for determining the enantiomeric purity of alcohols and amines.

3-(Trifluoromethyl)benzoyl chloride: Another trifluoromethyl-substituted acyl chloride with similar reactivity but different applications.

Uniqueness

3-(Trifluoromethyl)phenylacetyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes it a valuable intermediate in the synthesis of compounds with enhanced stability, lipophilicity, and bioavailability .

Activité Biologique

3-(Trifluoromethyl)phenylacetyl chloride (TFPAC) is an acyl chloride characterized by its trifluoromethyl group, which significantly enhances its chemical reactivity and biological properties. The molecular formula of TFPAC is C₉H₆ClF₃O, with a molecular weight of approximately 222.60 g/mol. This compound has garnered attention in medicinal chemistry due to its role as a building block in the synthesis of various biologically active compounds.

The trifluoromethyl group attached to the phenyl ring increases the lipophilicity and metabolic stability of TFPAC, making it an attractive candidate for drug development. The electrophilic nature of the carbonyl carbon in TFPAC allows it to readily react with nucleophiles such as alcohols and amines, leading to the formation of esters and amides, respectively .

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆ClF₃O |

| Molecular Weight | 222.60 g/mol |

| Physical State | Liquid |

| Boiling Point | 99 °C (12 mmHg) |

| Flash Point | 89 °C |

| Specific Gravity | 1.35 |

Biological Activity

The biological activity of TFPAC is primarily linked to its utility in pharmaceutical synthesis. Compounds containing trifluoromethyl groups often exhibit enhanced biological properties, including increased potency and selectivity against various biological targets. Research indicates that derivatives of TFPAC may have applications in developing anti-inflammatory agents and other therapeutic drugs .

TFPAC interacts with biological molecules through acylation processes, influencing enzyme activity and stability. This mechanism is critical for understanding how TFPAC can be utilized in therapeutic contexts. The presence of the trifluoromethyl group enhances interaction with enzymes, potentially leading to improved drug efficacy.

Case Studies and Research Findings

Several studies have explored the biological implications of TFPAC and its derivatives:

- Anti-inflammatory Activity : A study demonstrated that derivatives of TFPAC exhibited significant anti-inflammatory effects in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

- Enzyme Inhibition : Research on compounds derived from TFPAC showed enhanced inhibition of specific enzymes compared to non-fluorinated analogs, indicating that the trifluoromethyl group plays a critical role in modulating enzyme interactions .

- Antimicrobial Properties : Another investigation highlighted the antimicrobial activity of TFPAC derivatives against various pathogens, with some compounds showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Applications in Drug Discovery

TFPAC serves as a versatile building block for synthesizing complex organic molecules with potential therapeutic applications. Its ability to form stable esters and amides makes it valuable for creating drug candidates that possess desirable pharmacological properties.

Table 2: Applications of this compound

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Used as a precursor for anti-inflammatory drugs |

| Enzyme Modulation | Enhances enzyme interactions for better drug efficacy |

| Antimicrobial Agents | Development of new antibiotics |

Propriétés

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c10-8(14)5-6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVJJJQOPGZSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508908 | |

| Record name | [3-(Trifluoromethyl)phenyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2003-14-7 | |

| Record name | [3-(Trifluoromethyl)phenyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.